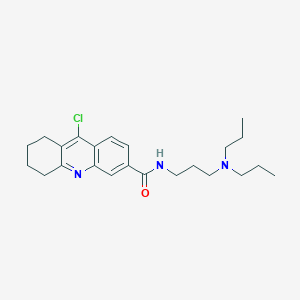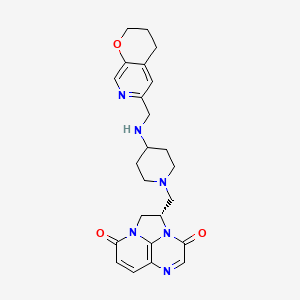
Gepotidacin S enantiomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gepotidacin S enantiomer is an S enantionmer of gepotidacin.
Wissenschaftliche Forschungsanwendungen
1. Antibacterial Mechanism and Efficacy
Mechanistic Insights
Gepotidacin, a first-in-class triazaacenaphthylene, is a novel bacterial topoisomerase inhibitor. It has shown robust in vitro activity against a range of wild-type and fluoroquinolone-resistant bacteria. A study revealed its potent inhibition of Staphylococcus aureus gyrase, causing high levels of gyrase-mediated single-stranded DNA breaks. This differs from fluoroquinolones, which induce primarily double-stranded DNA breaks. Gepotidacin's distinct binding mechanism and conformational flexibility contribute to its activity (Gibson et al., 2019).
In Vitro Activity Against Bacteria
Another study highlights gepotidacin's in vitro activity against susceptible and drug-resistant pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. It was found to be bactericidal, with no occurrences of antagonism when combined with other antimicrobials, suggesting its potential as a novel antibiotic for treating infections (Flamm et al., 2017).
2. Applications in Treating Specific Infections
Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
Gepotidacin demonstrated efficacy and safety in a phase 2 study for the treatment of Gram-positive ABSSSIs. It highlighted the potential of gepotidacin to meet the need for novel antibacterial agents against drug-resistant pathogens through a unique mechanism of action (O'Riordan et al., 2017).
Urinary Tract Infections (UTIs)
Research on gepotidacin's pharmacokinetics and pharmacodynamics against Escherichia coli in in vitro models underscores its potential for treating UTIs. The study identified key pharmacokinetic-pharmacodynamic indices associated with efficacy, suggesting appropriate dosing regimens for clinical studies (VanScoy et al., 2021).
3. Potential in Treating Neisseria Gonorrhoeae
- Effectiveness Against Drug-Resistant Strains: Gepotidacin has shown in vitro activity against Neisseria gonorrhoeae, including drug-resistant strains. It is bactericidal and has a low rate of spontaneous single-step resistance. This suggests its potential use in treating infections caused by N. gonorrhoeae, a significant consideration given the rising antibiotic resistance in this pathogen (Farrell et al., 2017).
Eigenschaften
Molekularformel |
C₂₄H₂₈N₆O₃ |
|---|---|
Molekulargewicht |
448.52 |
IUPAC-Name |
(3S)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione |
InChI |
InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m0/s1 |
InChI-Schlüssel |
PZFAZQUREQIODZ-IBGZPJMESA-N |
SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tumor protein p53 binding protein fragment [Homo sapiens]/[Mus musculus]](/img/no-structure.png)
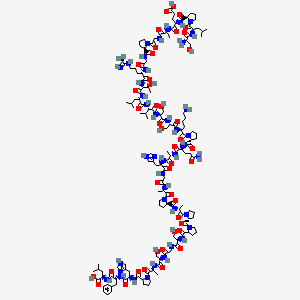
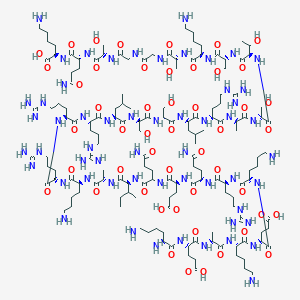

![Cytochrome P450 CYP1B1 (190-198) [Homo sapiens]](/img/structure/B1150344.png)

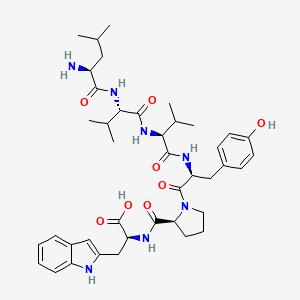

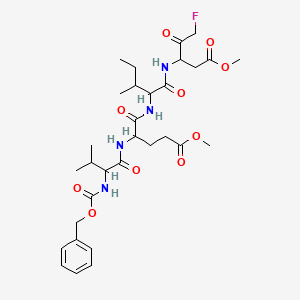
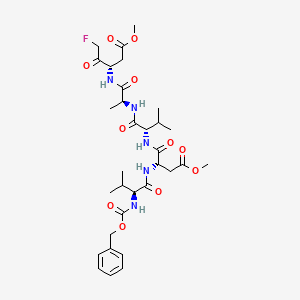
![[5-Amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone](/img/structure/B1150355.png)
